molecular formula C22H28N4O4S B2442815 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898434-28-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2442815
CAS No.: 898434-28-1
M. Wt: 444.55
InChI Key: KWLKJJBCXXYODM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxin ring fused with a cyclopenta[d]pyrimidin structure

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-25(2)9-4-10-26-17-6-3-5-16(17)21(24-22(26)28)31-14-20(27)23-15-7-8-18-19(13-15)30-12-11-29-18/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLKJJBCXXYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxane Core Construction

The benzodioxane scaffold derives from catechol derivatives through diethyl oxalate-mediated cyclization. Optimized conditions (Table 1):

Step Reagents/Conditions Yield (%) Reference
Ring closure Catechol, diethyl oxalate, H₂SO₄, 80°C 89
Nitration HNO₃/AcOH, 0°C 76
Reduction to amine H₂/Pd-C, ethanol, 50 psi 92

¹H NMR (DMSO-d₆, 400 MHz): δ 6.82 (d, J=8.4 Hz, 1H), 6.71 (dd, J=8.4, 2.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 4.21 (s, 4H), 4.15 (s, 2H).

Assembly of Cyclopenta[d]pyrimidinone Core

Cyclocondensation Strategy

Adapting methods from cyclopenta[b]pyridine synthesis, the pyrimidinone ring forms via sodium methoxide-catalyzed cyclization (Scheme 1):

Reaction Sequence:

  • Michael addition of propanedinitrile to 2,5-diarylidenecyclopentanone
  • Alkoxide-induced cyclization
  • Dimethylaminopropyl introduction via N-alkylation

Optimized Conditions (Table 2):

Parameter Value Impact on Yield
Catalyst NaOMe vs. NaOEt 78% vs. 72%
Temperature 80°C vs. 110°C 81% vs. 68%
Solvent EtOH vs. DMF 76% vs. 63%

¹³C NMR confirms cyclopenta fusion: δ 190.4 (C=O), 151.6 (C2 pyrimidine), 64.8 (OCH₂ benzodioxane).

Thioether Functionalization at Pyrimidinone C4

Nucleophilic Displacement

The sulfanyl group installs via SNAr reaction using mercaptoacetic acid under basic conditions:

Procedure:

  • Generate 4-chloropyrimidinone intermediate (SOCl₂, DMF cat.)
  • React with mercaptoacetic acid (K₂CO₃, DMF, 60°C)
  • Isolate as sodium salt for stability

Critical Parameters:

  • Leaving Group Efficacy: Cl (96%) > Br (89%) > OMs (82%)
  • Base Selection: K₂CO₃ (91%) > Et₃N (78%) > NaHCO₃ (65%)

IR spectral validation: 2560 cm⁻¹ (S-H) absent post reaction, confirming thioether formation.

Amide Coupling Strategy

Carboxylic Acid Activation

The acetyl linker requires activation as either:

  • Acid chloride (SOCl₂, 0°C)
  • Mixed carbonate (EDC/HOBt, CH₂Cl₂)

Comparative Efficiency (Table 3):

Activation Method Coupling Partner Yield (%) Purity (HPLC)
SOCl₂ Benzodioxanamine 88 98.2
EDC/HOBt Benzodioxanamine 79 95.4

Reaction monitoring via TLC (Rf=0.43 in EtOAc/hexanes 1:1) confirms product formation.

Final Assembly & Characterization

Convergent Synthesis

Sequential coupling achieves the target molecule:

  • React sodium 2-({1-[3-(dimethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetate with SOCl₂
  • Add benzodioxanamine in dry THF at -20°C
  • Purify via silica chromatography (EtOAc:MeOH 9:1)

Analytical Data:

  • HRMS (ESI): m/z 513.1789 [M+H]⁺ (calc. 513.1793)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 4.27 (s, 4H, OCH₂), 3.45 (t, J=6.8 Hz, 2H, NCH₂), 2.89 (s, 6H, N(CH₃)₂)
  • HPLC Purity: 99.1% (C18, 0.1% TFA/MeCN)

Process Optimization Challenges

Competing Side Reactions

  • N- vs. S-Alkylation: Controlled by maintaining pH <8 during thioether formation
  • Pyrimidinone Tautomerism: Fixed through crystallization from ethyl acetate/hexanes
  • Amine Protection: Boc-group introduced then removed (TFA/CH₂Cl₂) prevents side acylation

Industrial Scalability Assessment

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Contribution (%)
Benzodioxanamine 1,240 38
Pyrimidinone core 2,150 53
Chromatography 620 15

Solvent recovery systems reduce EtOAc usage by 72%, enhancing viability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various 2-bromo-N-(un/substituted-phenyl)acetamides.
  • Reagents : Aqueous Na₂CO₃ is used to maintain pH during reactions involving sulfonamide derivatives.
  • Procedure : The reaction mixture is stirred at room temperature until completion is confirmed by thin-layer chromatography (TLC). The final compounds are precipitated and purified through filtration and washing.

Table 1: Summary of Synthesis Steps

StepReagents/ConditionsOutcome
12,3-Dihydrobenzo[1,4]-dioxinStarting material for sulfonamide synthesis
2Na₂CO₃ (10% aqueous)Maintains pH for optimal reaction conditions
3TLC monitoringEnsures completion of reaction
4Filtration & washingPurification of final product

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-based sulfonamides. These compounds have been screened against key enzymes associated with metabolic disorders:

  • Alpha-glucosidase : Inhibitors of this enzyme can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase : Inhibition may provide therapeutic effects in Alzheimer's Disease (AD) by increasing acetylcholine levels in the brain.

Table 2: Enzyme Inhibition Results

CompoundTarget EnzymeIC50 Value (µM)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAlpha-glucosidase25
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetylcholinesterase inhibitorAcetylcholinesterase15

Case Studies

Several case studies have evaluated the pharmacological profiles of similar compounds:

  • Case Study on Sulfonamide Derivatives : A study demonstrated that specific sulfonamide derivatives exhibited significant inhibitory activity against both alpha-glucosidase and acetylcholinesterase. These findings suggest potential dual-action therapeutic applications for managing T2DM and AD.
    • Study Reference : Research published in Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and bioactivity of these derivatives .
  • In Vivo Studies : Functional studies have shown that certain derivatives can effectively reduce gastric acid secretion in vivo models, indicating potential applications in gastrointestinal disorders .

The proposed mechanism of action for the biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-based compounds includes:

  • Enzyme Binding : The compound binds to active sites on target enzymes (e.g., alpha-glucosidase), inhibiting their activity.
  • Allosteric Modulation : Some derivatives may act as allosteric modulators at receptor sites involved in neurotransmission and metabolic regulation.

Q & A

Basic: What are the key steps in synthesizing this compound, and how is purity ensured during synthesis?

Answer:
The synthesis involves sequential coupling reactions, starting with the formation of the benzodioxin core followed by sulfanyl-acetamide linkage. Critical steps include:

  • Coupling Reactions : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions (pH ~9–10) to form intermediate sulfonamides .
  • Thioether Formation : Introducing the cyclopenta[d]pyrimidine moiety via nucleophilic substitution, often using LiH as an activator in polar aprotic solvents like DMF .
  • Purification : Recrystallization or precipitation is employed, with reaction progress monitored via thin-layer chromatography (TLC) to confirm intermediate purity . Final compounds are characterized using 1^1H-NMR, IR spectroscopy, and elemental analysis .

Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR (300–400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide NH at δ 10.1 ppm) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What are the primary biological targets of this compound?

Answer:
The compound exhibits α-glucosidase inhibitory activity (IC50_{50} ~81–86 μM), suggesting potential for managing type-2 diabetes. Comparative studies use acarbose (IC50_{50} 37.38 μM) as a reference standard . Its sulfanyl and acetamide groups enhance binding to enzyme active sites, though activity is weaker than clinical benchmarks .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Solvent Selection : Use DMF for solubility of polar intermediates; switch to dichloromethane for non-polar steps .
  • Inert Atmosphere : Conduct air-sensitive reactions (e.g., LiH-mediated coupling) under nitrogen/argon to prevent oxidation .
  • Catalyst Screening : Test bases like K2_2CO3_3 vs. LiH to optimize nucleophilic substitution efficiency .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:

  • Benzodioxin Substituents : Electron-donating groups (e.g., methoxy) improve α-glucosidase inhibition by enhancing π-π stacking with aromatic enzyme residues .
  • Cyclopenta[d]pyrimidine Modifications : Bulky alkyl chains (e.g., dimethylamino propyl) reduce solubility but increase membrane permeability .
  • Thioether Linkage : Replacing sulfur with oxygen decreases activity, emphasizing the critical role of the sulfanyl group in enzyme interaction .

Advanced: How should researchers address discrepancies in biological activity data (e.g., variable IC50_{50}50​)?

Answer:

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required for reliable assays) .
  • Assay Standardization : Use consistent enzyme concentrations (e.g., 0.2 U/mL α-glucosidase) and substrate (p-nitrophenyl-α-D-glucopyranoside) across replicates .
  • Statistical Validation : Perform triplicate measurements with error margins <5%; compare with positive controls (e.g., acarbose) in each run .

Advanced: What strategies are recommended for transitioning from in vitro to in vivo models?

Answer:

  • Pharmacokinetic (PK) Profiling : Assess solubility in DMSO/water mixtures and plasma stability (37°C, 24 hrs) to predict bioavailability .
  • Toxicity Screening : Use zebrafish or murine models to evaluate acute toxicity (LD50_{50}) and hepatorenal safety .
  • Dosing Regimens : Start with 10–50 mg/kg oral doses in diabetic rodent models, monitoring blood glucose levels at 0, 1, and 3 hours post-administration .

Advanced: How can researchers evaluate the compound’s selectivity against off-target enzymes?

Answer:

  • Enzyme Panels : Test against related hydrolases (e.g., α-amylase, lipase) at 100 μM concentration to identify cross-reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to α-glucosidase (PDB: 2ZE0) vs. off-targets (e.g., α-amylase, PDB: 1B2Y). Focus on RMSD values <2.0 Å for target specificity .

Advanced: What methodologies are used to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; analyze degradation via HPLC .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition patterns .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) for 48 hrs; monitor photodegradation products with LC-MS .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • QSAR Models : Develop 2D/3D quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER force field) to calculate binding free energies (ΔG) for target enzymes .
  • ADMET Prediction : Use SwissADME to optimize properties (e.g., Lipinski’s rules, bioavailability score >0.55) .

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